

Toxicological Profile of Propylene Glycol Di(2ethylhexanoate): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Propylene glycol diethylhexanoate	
Cat. No.:	B1612291	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is available for Propylene Glycol Di(2-ethylhexanoate). The following profile is substantially based on a read-across approach from toxicological data of structurally similar compounds, primarily propylene glycol and other propylene glycol esters, as well as the known toxicological profile of 2-ethylhexanoic acid. This approach is a scientifically accepted method for predicting the toxicity of substances with similar chemical structures and metabolic pathways.

Executive Summary

Propylene Glycol Di(2-ethylhexanoate) is a diester of propylene glycol and 2-ethylhexanoic acid. Based on data from analogous compounds, it is expected to have a low order of acute toxicity via oral and dermal routes. It is anticipated to be minimally irritating to the skin and eyes and is unlikely to be a skin sensitizer. The available data on related propylene glycol esters suggest no significant concerns for mutagenicity or carcinogenicity. Reproductive and developmental toxicity are also not expected at reasonably anticipated exposure levels. The primary metabolic pathway is likely hydrolysis to propylene glycol and 2-ethylhexanoic acid, both of which have well-characterized metabolic fates.

Chemical and Physical Properties

Property	Value
Chemical Name	2-(2-ethylhexanoyloxy)propyl 2-ethylhexanoate
Synonyms	Propylene Glycol Diethylhexanoate
CAS Number	93981-97-6
Molecular Formula	C19H36O4
Molecular Weight	328.5 g/mol
Appearance	Viscous, colorless, odorless liquid
Solubility	Insoluble in water; soluble in organic solvents

Toxicological Data Summary

The following tables summarize the toxicological data for propylene glycol and related esters. These values provide an estimation of the toxicological profile of Propylene Glycol Di(2-ethylhexanoate).

Table 1: Acute Toxicity

Test	Species	Route	Endpoint	Value	Reference
Acute Oral Toxicity (Propylene Glycol)	Rat	Oral	LD50	22 to 33.5 g/kg bw[1]	[1]
Acute Dermal Toxicity (Propylene Glycol)	Rabbit	Dermal	LD50	>20.8 g/kg bw	[2]
Acute Oral Toxicity (Propylene Glycol Laurate)	Rat	Oral	LD50	>34.6 g/kg	[3]
Acute Oral Toxicity (Propylene Glycol Monostearate)	Rat	Oral	LD50	>32 g/kg	[3]

Table 2: Irritation and Sensitization

Test	Species	Result	Reference
Skin Irritation (Propylene Glycol Dicaprylate/Dicaprate)	Rabbit	Minimally irritating	[3]
Skin Irritation (Propylene Glycol Laurate)	Rabbit	Slightly irritating	[3]
Skin Sensitization (Propylene Glycol)	Human	Very low sensitization potential	[4][5]
Skin Sensitization (Product with 1.5%-2.5% PGS)	Human	No evidence of sensitization	[3]
Eye Irritation (Propylene Glycol)	Rabbit	Mildly irritating	[2]

Table 3: Repeated Dose Toxicity

Test	Species	Route	NOAEL	Reference
90-Day Study (Propylene Glycol Dicaprylate/Dica prate)	Rat	Oral	1000 mg/kg/d	[3]
Chronic Study (Propylene Glycol)	Rat	Oral (in feed)	2.5 g/kg bw/day	[2]
Chronic Study (Propylene Glycol)	Dog	Oral (in diet)	2 g/kg bw/day	[6]

Table 4: Genotoxicity

Test Type	Test System	Result	Reference
Ames Test (Propylene Glycol Monostearate)	S. typhimurium	Negative	[3]
In vitro Microbial Assays (Propylene Glycol)	Various strains	Negative	[7]
Sister Chromatid Exchange (Propylene Glycol)	Chinese hamster cells	Negative	[7]
In vivo Micronucleus, Dominant Lethal, Chromosome Aberration (Propylene Glycol)	Various	Negative	[2]

Table 5: Reproductive and Developmental Toxicity

Test	Species	Route	NOAEL	Reference
Developmental Toxicity (Propylene Glycol)	Mouse	Oral	10,400 mg/kg bw/day	[8][9]
Developmental Toxicity (Propylene Glycol)	Rat	Oral	1,600 mg/kg bw/day	[9]
Developmental Toxicity (Propylene Glycol)	Rabbit	Oral	1,230 mg/kg bw/day	[9]
Continuous Breeding Study (Propylene Glycol)	Mouse	Oral (in drinking water)	10,100 mg/kg bw/day	[8][9]

Experimental Protocols

The following are generalized experimental protocols for key toxicological studies, based on internationally accepted guidelines such as those from the Organisation for Economic Cooperation and Development (OECD).[10][11][12]

Acute Oral Toxicity (Based on OECD TG 425)

- Principle: A stepwise procedure is used to determine the LD50 with a minimum number of animals.[13]
- Test Animals: Typically, young adult female rats are used.
- · Procedure:
 - A starting dose is selected based on available information.

- A single animal is dosed.
- If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.
- This up-and-down procedure continues until the stopping criteria are met.
- Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
- Data Collection: Mortality, clinical signs, body weight, and gross necropsy findings are recorded.

Acute Dermal Toxicity (Based on OECD TG 402)

- Principle: To assess the toxic effects of a substance applied in a single dose to the skin.[14]
 [15]
- Test Animals: Rats, rabbits, or guinea pigs with healthy, intact skin are used.[16]
- Procedure:
 - The fur is removed from the dorsal area of the trunk of the test animals.
 - The test substance is applied uniformly over an area of not less than 10% of the body surface area.
 - The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[17]
 - After 24 hours, the residual test substance is removed.
 - Animals are observed for 14 days for signs of toxicity and mortality.
- Data Collection: Skin reactions at the site of application, clinical signs of systemic toxicity, body weight changes, and gross necropsy findings are recorded.

Skin Irritation/Corrosion (Based on OECD TG 404)

- Principle: To assess the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.
- Test Animals: Albino rabbits are typically used.
- Procedure:
 - A small area of the animal's skin is clipped free of fur.
 - The test substance is applied to a small area of skin under a gauze patch.
 - The patch is removed after a specified time (e.g., 4 hours).
 - The skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
- Data Collection: The severity of erythema and edema are scored and an overall irritation score is calculated.

Skin Sensitization (Based on OECD TG 406 - Guinea Pig Maximization Test)

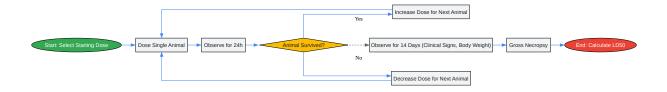
- Principle: To determine if a substance can induce a delayed-type hypersensitivity reaction.
- Test Animals: Guinea pigs.
- Procedure:
 - Induction Phase: The animals are initially exposed to the test substance, with and without an adjuvant, through intradermal injections and topical application to induce a hypersensitivity state.
 - Challenge Phase: After a rest period (10-14 days), the animals are challenged with a topical application of the test substance to a new skin site.
 - The skin reaction at the challenge site is observed and scored at 24 and 48 hours after the challenge.

 Data Collection: The incidence and severity of skin reactions in the test group are compared to a control group.

Bacterial Reverse Mutation Test (Ames Test - Based on OECD TG 471)

- Principle: To detect gene mutations induced by the test substance using strains of Salmonella typhimurium and Escherichia coli that have pre-existing mutations rendering them unable to synthesize an essential amino acid.
- Procedure:
 - The bacterial strains are exposed to the test substance with and without a metabolic activation system (e.g., S9 mix from rat liver).
 - The bacteria are plated on a minimal agar medium lacking the essential amino acid.
 - After incubation, the number of revertant colonies (colonies that have regained the ability to grow) is counted.
- Data Collection: A substance is considered mutagenic if it causes a reproducible, doserelated increase in the number of revertant colonies compared to the negative control.

Metabolism and Toxicokinetics

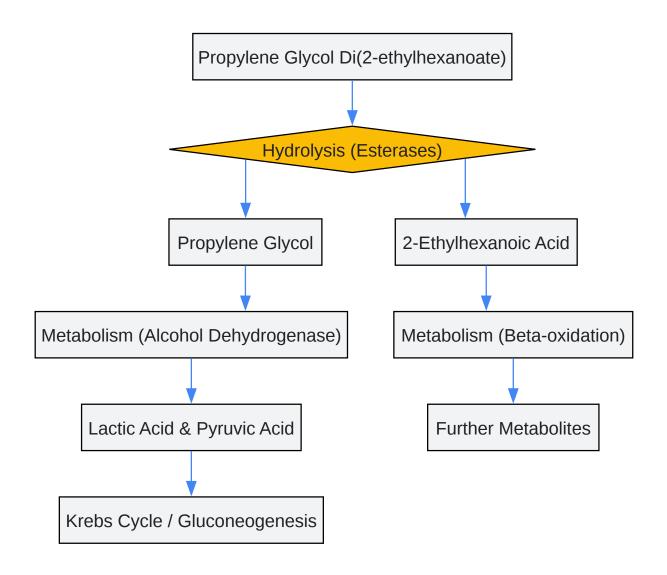

Propylene glycol esters are expected to be hydrolyzed to propylene glycol and the corresponding fatty acid by esterases in the gastrointestinal tract and other tissues.[3]

- Propylene Glycol: Propylene glycol is readily absorbed and metabolized in the liver by alcohol dehydrogenase to lactic acid and pyruvic acid, which are then incorporated into the Krebs cycle and either used for energy or in gluconeogenesis.[7][18] It has a short plasma half-life of about 4-8 hours.[19]
- 2-Ethylhexanoic Acid: This fatty acid is metabolized via beta-oxidation.

Visualizations

Experimental Workflow Diagrams

Click to download full resolution via product page


Caption: Acute Oral Toxicity (OECD 425) Workflow.

Click to download full resolution via product page

Caption: Acute Dermal Toxicity (OECD 402) Workflow.

Click to download full resolution via product page

Caption: Postulated Metabolic Pathway.

Conclusion

The toxicological profile of Propylene Glycol Di(2-ethylhexanoate), inferred from data on structurally related compounds, indicates a low potential for toxicity. It is not expected to be acutely toxic, a significant irritant or sensitizer, or to pose a genotoxic, carcinogenic, or reproductive/developmental hazard under normal conditions of use. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that **Propylene Glycol Diethylhexanoate** is safe as used in cosmetics when formulated to be non-irritating.[20] As with any chemical, appropriate handling and use procedures should be followed. For definitive risk assessment, further studies

on the specific substance may be warranted depending on the intended use and exposure scenarios.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. cir-safety.org [cir-safety.org]
- 4. Skin-sensitizing and irritant properties of propylene glycol PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ec.europa.eu [ec.europa.eu]
- 7. HEALTH EFFECTS Toxicological Profile for Propylene Glycol NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. NTP-CERHR Monograph on the Potential Human Reproductive and Developmental Effects of Propylene Glycol (PG) PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. oecd.org [oecd.org]
- 11. OECD Guidelines for the Testing of Chemicals Wikipedia [en.wikipedia.org]
- 12. OECD Guidelines | PPTX [slideshare.net]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Acute Dermal Toxicity OECD 402 Altogen Labs [altogenlabs.com]
- 15. nucro-technics.com [nucro-technics.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. Acute dermal toxicity studies | PPTX [slideshare.net]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]

- 19. juniperpublishers.com [juniperpublishers.com]
- 20. Propylene Glycol Diethylhexanoate | C19H36O4 | CID 21960538 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological Profile of Propylene Glycol Di(2ethylhexanoate): An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1612291#toxicological-profile-of-propylene-glycoldiethylhexanoate-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com